

An In-Depth Technical Guide to 2-(4-Cyanophenyl)-3'-trifluoromethylacetophenone

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Compound of Interest

2-(4-CYANOPHENYL)-3'-

Compound Name: **TRIFLUOROMETHYLACETOPHENONE**

NONE

Cat. No.: **B122330**

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Introduction

This technical guide provides a comprehensive overview of **2-(4-cyanophenyl)-3'-trifluoromethylacetophenone**, a key chemical intermediate in the synthesis of the insecticide Metaflumizone. This document details its discovery and history, physicochemical properties, a detailed experimental protocol for its synthesis, and its role in the broader context of insecticide development.

Discovery and History

The discovery of **2-(4-cyanophenyl)-3'-trifluoromethylacetophenone** is intrinsically linked to the development of the semicarbazone insecticide, Metaflumizone (CAS RN: 139968-49-3). Marketed for veterinary use against fleas and ticks, Metaflumizone functions by blocking sodium channels in insects, leading to paralysis and death. The target compound, **2-(4-cyanophenyl)-3'-trifluoromethylacetophenone**, also known as "Metaflumizone Ketone," serves as a crucial precursor in the manufacturing process of Metaflumizone.^[1] Its history is not that of a standalone pharmacologically active agent but rather as a pivotal building block developed during the research and development of this commercial insecticide. A Chinese patent, CN101774951A, describes the synthesis of Metaflumizone through the condensation of

4-cyanobenzyl-3-trifluoromethylacetophenone with a hydrazide derivative, highlighting the compound's significance as a direct intermediate.[2]

Physicochemical Properties

A summary of the known physicochemical properties of **2-(4-cyanophenyl)-3'-trifluoromethylacetophenone** is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data.

Property	Value	Source
CAS Number	146653-56-7	[3]
Molecular Formula	C ₁₆ H ₁₀ F ₃ NO	[3]
Molecular Weight	289.25 g/mol	[3]
Appearance	Pale lemon/gold crystalline powder	[3]
Boiling Point (Predicted)	384.4 ± 42.0 °C	[3]
Density (Predicted)	1.30 ± 0.1 g/cm ³	[3]

Synthesis of 2-(4-Cyanophenyl)-3'-trifluoromethylacetophenone

The synthesis of **2-(4-cyanophenyl)-3'-trifluoromethylacetophenone** is typically achieved through the α -arylation of 3'-(trifluoromethyl)acetophenone. While a specific, publicly available, step-by-step protocol is not extensively documented, a plausible and effective method based on palladium-catalyzed cross-coupling reactions is detailed below. This protocol is derived from established methodologies for the α -arylation of ketones.

Reaction Scheme

The overall reaction involves the coupling of 3'-(trifluoromethyl)acetophenone with an activated 4-cyanophenyl source, such as 4-bromobenzonitrile, in the presence of a palladium catalyst, a phosphine ligand, and a base.

Experimental Protocol: Palladium-Catalyzed α -Arylation

Materials:

- 3'-(Trifluoromethyl)acetophenone
- 4-Bromobenzonitrile
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
- Sodium tert-butoxide (NaOtBu)
- Anhydrous toluene
- Nitrogen gas (for inert atmosphere)
- Standard laboratory glassware for organic synthesis

Procedure:

- Reaction Setup: To a dry, oven-baked Schlenk flask, add palladium(II) acetate (1-2 mol%) and XPhos (2-4 mol%). The flask is then evacuated and backfilled with nitrogen gas three times to ensure an inert atmosphere.
- Addition of Reagents: Under a positive flow of nitrogen, add sodium tert-butoxide (1.5 equivalents), 4-bromobenzonitrile (1.2 equivalents), and anhydrous toluene. Stir the mixture at room temperature for 10 minutes.
- Addition of Ketone: Add 3'-(trifluoromethyl)acetophenone (1.0 equivalent) to the reaction mixture via syringe.
- Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

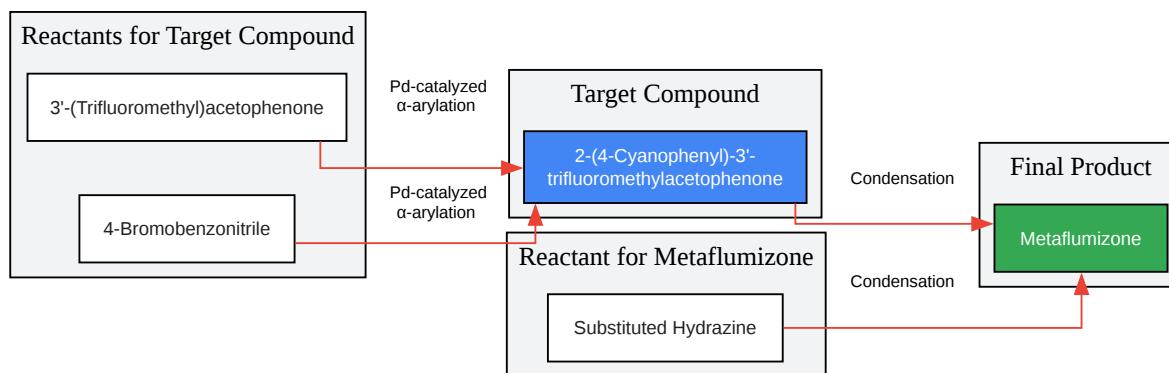
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **2-(4-cyanophenyl)-3'-trifluoromethylacetophenone** as a solid.

Role in Metaflumizone Synthesis

As established, **2-(4-cyanophenyl)-3'-trifluoromethylacetophenone** is a key intermediate in the synthesis of the insecticide Metaflumizone. The final step in the synthesis of Metaflumizone involves the condensation of this ketone with a substituted hydrazine derivative.

Synthetic Pathway Diagram

The following diagram illustrates the synthetic pathway from the starting materials to **2-(4-cyanophenyl)-3'-trifluoromethylacetophenone** and its subsequent conversion to Metaflumizone.



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References

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- 2. CN101774951A - Metaflumizone synthesis method - Google Patents [patents.google.com]
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